N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609399-89-4
VCID: VC2877262
InChI: InChI=1S/C11H21N3.ClH/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3;/h8,12H,6-7H2,1-5H3;1H
SMILES: CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl
Molecular Formula: C11H22ClN3
Molecular Weight: 231.76 g/mol

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride

CAS No.: 1609399-89-4

Cat. No.: VC2877262

Molecular Formula: C11H22ClN3

Molecular Weight: 231.76 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride - 1609399-89-4

Specification

CAS No. 1609399-89-4
Molecular Formula C11H22ClN3
Molecular Weight 231.76 g/mol
IUPAC Name N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H21N3.ClH/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3;/h8,12H,6-7H2,1-5H3;1H
Standard InChI Key NUFPLVVHFXRWJN-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl
Canonical SMILES CCN1C(=C(C(=N1)C)CNC(C)C)C.Cl

Introduction

Identifier TypeValue
PubChem CID75530696
CAS Registry Number1609399-89-4
SynonymsN-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)propan-2-amine hydrochloride
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine;hydrochloride
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)propan-2-aminehydrochloride
Parent Compound CID28063594 (N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine)

Historical Context and Development

The development of this specific compound likely follows the general trend in medicinal chemistry of exploring substituted heterocycles with various functional groups to discover new bioactive molecules. The presence of both a pyrazole ring and an amine functional group in this compound suggests potential biological activity through multiple interaction mechanisms, which may have motivated its synthesis and subsequent investigation.

Chemical Properties and Structure

Molecular Structure and Composition

Table 2: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₂₁N₃·HCl
Molecular Weight231.76 g/mol
Creation Date in DatabaseJuly 12, 2014
Last Modification DateApril 5, 2025
Core Structure1H-pyrazole ring
Key Functional GroupsEthyl group (at N-1 position)
Methyl groups (at positions 3 and 5)
Methylene linker (at position 4)
2-propanamine group
Hydrochloride salt form

The structural components of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride can be described as follows:

  • A central 1H-pyrazole ring forming the core heterocyclic structure

  • An ethyl group attached to the N-1 position of the pyrazole ring

  • Methyl groups at positions 3 and 5 of the pyrazole ring

  • A methylene (CH₂) linker at position 4 of the pyrazole ring

  • A 2-propanamine (isopropylamine) group attached to the methylene linker

  • A hydrochloride counterion that forms a salt with the amine nitrogen

Physical and Chemical Characteristics

Based on its chemical structure and the properties of similar compounds, N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride likely exhibits the following physical and chemical characteristics:

Table 3: Predicted Physical and Chemical Properties

PropertyPredicted CharacteristicBasis for Prediction
Physical StateCrystalline solid at room temperatureTypical for hydrochloride salts of amine-containing compounds
ColorWhite to off-whiteCommon for pure organic hydrochloride salts
SolubilityLikely soluble in water and polar organic solventsDue to the hydrochloride salt formation increasing polarity
Moderately soluble in alcoholsCommon for similar structures
Limited solubility in non-polar solventsDue to the ionic character of the salt form
Acid-Base PropertiesContains a basic amine group (protonated in HCl form)Inherent to the chemical structure
Acidic counterion (chloride)Part of the salt form
StabilityRelatively stable under standard conditionsBased on similar pyrazole derivatives
Potentially hygroscopicCommon for amine hydrochlorides

The presence of the hydrochloride salt form typically enhances water solubility compared to the free base, which can be advantageous for biological testing and pharmaceutical applications. The compound's stability is likely influenced by the aromatic nature of the pyrazole ring, which provides resistance to oxidation compared to many other heterocycles.

Structural Features and Reactivity

The structural features of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride contribute significantly to its chemical behavior and potential reactivity:

The methyl groups at positions 3 and 5 contribute to the electron density of the pyrazole ring through inductive effects, potentially altering its electronic properties and reactivity compared to unsubstituted pyrazole. These groups also increase the steric bulk around the ring, which may influence binding interactions with potential biological targets.

The methylene linker at position 4 provides conformational flexibility between the pyrazole core and the isopropylamine group. This flexibility could be important for the compound's ability to adopt optimal conformations for binding to biological targets.

The isopropylamine group, particularly in its protonated form in the hydrochloride salt, can serve as a hydrogen bond donor and participate in electrostatic interactions. The tertiary amine structure provides a center for potential interactions with biological targets through ionic bonding or hydrogen bonding networks.

Synthesis and Preparation Methods

Purification and Characterization

The purification and characterization of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride would typically involve standard techniques used for similar organic compounds. Based on the purification methods described for related compounds in search result , techniques likely include:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Conversion to the hydrochloride salt for purification purposes

For characterization, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Elemental Analysis for composition confirmation

  • Infrared Spectroscopy for functional group identification

  • Melting point determination for purity assessment

Potential ActivityStructural BasisSimilar Compounds
AntimicrobialPyrazole core structureSimilar pyrazole derivatives have shown antibacterial properties
Anti-inflammatorySubstituted pyrazole frameworkVarious pyrazole-based NSAIDs and anti-inflammatory agents
Enzyme inhibitionAmine group and heterocyclic coreMany enzyme inhibitors contain similar structural elements
CNS activityAmine functional groupPropanamine derivatives have shown various CNS activities
Antioxidant propertiesElectron-rich pyrazole ringPyrazoles can act as radical scavengers in some contexts

The presence of both a pyrazole ring and an amine functional group in N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride suggests potential for multiple interaction mechanisms with biological targets. The recent update of this compound in chemical databases (April 2025) indicates ongoing research interest that may be related to exploring such biological activities.

Structure-Activity Considerations

Several structural features of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride may influence its potential biological activities:

  • The 1,3,5-substitution pattern on the pyrazole ring can affect binding orientations with biological targets

  • The ethyl and methyl substituents increase lipophilicity, potentially enhancing membrane permeability

  • The flexible methylene linker may allow for optimal positioning of the amine group for target interactions

  • The isopropylamine group provides a positive charge center in the salt form, which can interact with negatively charged binding sites

From search result , we can observe that similar pyrazole derivatives have been synthesized and evaluated for antibacterial properties, suggesting that our target compound might also possess such activity . The specific substitution pattern may confer unique binding properties with biological targets compared to other pyrazole derivatives.

Research Status and Future Directions

Future Research Opportunities

Based on the structural features of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride and the research trends in pyrazole chemistry, several future research directions can be identified:

Table 5: Potential Future Research Directions

Research AreaPotential InvestigationRelevance
Medicinal ChemistryScreening for antimicrobial activityBased on activity of similar pyrazole derivatives
Evaluation of anti-inflammatory propertiesCommon for many pyrazole compounds
Assessment of enzyme inhibitionParticularly for enzymes with amine-binding sites
Synthetic MethodologyDevelopment of optimized synthetic routesTo improve yield and purity for research applications
Creation of structural analogs with modified substituentsTo establish structure-activity relationships
Physical ChemistryDetailed characterization of binding propertiesTo understand interaction mechanisms with potential targets
Crystal structure determinationTo confirm precise three-dimensional arrangement
Materials ScienceInvestigation of coordination propertiesPotential for metal complexation through pyrazole nitrogen atoms

The development of comprehensive structure-activity relationship studies would be particularly valuable, exploring how modifications to different portions of the molecule affect its physical properties and biological activities. Such studies could provide insights for the rational design of new compounds with enhanced properties for specific applications.

Comparative Analysis

Related Pyrazole Derivatives

Several pyrazole derivatives with structural similarities to N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride have been reported in the literature, providing context for understanding our target compound.

Search result describes the synthesis and characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone and its derivatives, which share the 3,5-dimethyl-1H-pyrazole core structure with our target compound . These compounds were synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with 2-bromacetophenone in acetonitrile, followed by further derivatization.

Table 6: Comparison with Related Pyrazole Derivatives

CompoundStructural SimilarityKey DifferencesReported Properties
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone 3,5-dimethyl-1H-pyrazole coreCarbonyl group instead of amine, substitution at N-1 instead of C-4Precursor for antibacterial compounds
(Z)-3-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one 3,5-dimethyl-1H-pyrazole coreMore complex conjugated system, different substitution patternAntibacterial activity
N-methyl-3-(tetrazol-2-yl)propan-1-amine derivatives Propanamine componentDifferent heterocyclic core (tetrazole vs. pyrazole)Pharmaceutical applications

Structure-Property Relationships

The structure of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride can be analyzed in terms of how its specific structural features might influence its properties compared to related compounds:

  • The 3,5-dimethyl substitution pattern on the pyrazole ring is common in biologically active pyrazole derivatives and generally enhances lipophilicity while providing steric effects that can influence binding specificity.

  • The N-1 ethylation differentiates this compound from many other pyrazole derivatives that are either unsubstituted at this position or bear different substituents. This modification likely affects the electronic properties of the pyrazole ring and its hydrogen-bonding capabilities.

  • The functionalization at the C-4 position with a methylene-linked isopropylamine group is relatively uncommon among reported pyrazole derivatives and may confer unique binding properties.

  • The hydrochloride salt form improves water solubility compared to the free base, which can be advantageous for biological testing and pharmaceutical applications.

These structure-property relationships suggest that N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride occupies a relatively unexplored chemical space within the broader family of pyrazole derivatives, offering opportunities for novel discoveries.

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